![molecular formula C17H19FN4O4S B2859305 N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899989-43-6](/img/structure/B2859305.png)
N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
The compound contains several functional groups including a sec-butyl group, a fluorophenyl group, and an oxalamide group. These groups are attached to a thieno[3,4-c]pyrazole core, which is a heterocyclic compound containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thieno[3,4-c]pyrazole core is a fused ring system containing five-membered and six-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aromatic ring and polar functional groups like amides could influence its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Anti-Tumor Activity
A study focused on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines. This research suggests the potential of thiophene derivatives in developing potent anti-cancer compounds (Gomha, Edrees, & Altalbawy, 2016).
Neuropharmacological Research
In neuropharmacology, derivatives have been evaluated for their effects on compulsive food consumption, indicating a significant role in binge eating disorders and potential for developing novel treatments (Piccoli et al., 2012).
Antioxidant and Anticancer Properties
Celecoxib derivatives, including those related to the compound , have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the compound's multifunctional capacity and potential therapeutic applications (Küçükgüzel et al., 2013).
Fluorometric Sensing Applications
A study on pyrazoline-based fluorometric "Turn-off" sensing for Hg2+ showcases the application of such compounds in environmental monitoring and detection of heavy metals, emphasizing the importance of these derivatives in developing sensitive and selective sensors (Bozkurt & Gul, 2018).
Structural and Synthetic Chemistry
Research on the synthesis and structural characterization of isostructural compounds incorporating the 4-fluorophenyl group underlines the chemical versatility and potential for creating materials with specific optical or electronic properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQVSFKSUIMJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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